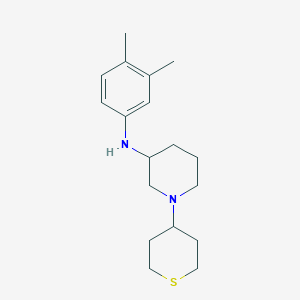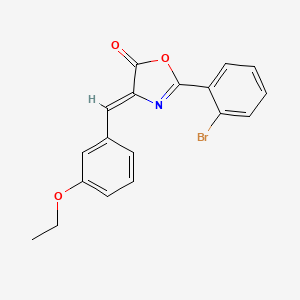![molecular formula C18H22N4OS B6046348 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)
2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine, also known as TPPU, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes. The inhibition of sEH by TPPU leads to an increase in the levels of EETs, which has been shown to have beneficial effects in various disease models.
作用機序
The mechanism of action of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves the inhibition of sEH, which is responsible for the metabolism of EETs. EETs are important signaling molecules that have anti-inflammatory, vasodilatory, and cardioprotective effects. The inhibition of sEH by 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine leads to an increase in the levels of EETs, which has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine are mainly attributed to the increase in the levels of EETs. EETs have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects. The increase in the levels of EETs by 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to reduce blood pressure, improve glucose tolerance and insulin sensitivity, and reduce inflammation in various disease models.
実験室実験の利点と制限
The advantages of using 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in lab experiments include its potency and selectivity for sEH inhibition, which allows for the specific modulation of EET levels. However, one limitation of using 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
The future directions for 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine research include the evaluation of its efficacy and safety in various disease models, the development of more potent and selective sEH inhibitors, and the investigation of the potential clinical applications of sEH inhibition in human diseases.
In conclusion, 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a potent and selective inhibitor of sEH that has been shown to have beneficial effects in various disease models. The inhibition of sEH by 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine leads to an increase in the levels of EETs, which has anti-inflammatory, vasodilatory, and cardioprotective effects. Future research on 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine and sEH inhibition may lead to the development of new therapeutic approaches for human diseases.
合成法
The synthesis of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves the reaction of 4-(1-piperidinyl)pyrimidine with 4-bromo-2-thiophenecarboxylic acid followed by the addition of 3-pyrrolidinecarboxaldehyde. The reaction is carried out in the presence of a base and a palladium catalyst. The resulting product is then purified using column chromatography to obtain 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in high yield and purity.
科学的研究の応用
2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been extensively studied in various disease models, including hypertension, diabetes, and inflammation. In a study conducted by Zhang et al., 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine was shown to reduce blood pressure in spontaneously hypertensive rats by increasing the levels of EETs. In another study, 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine was found to improve glucose tolerance and insulin sensitivity in mice fed with a high-fat diet. The beneficial effects of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in inflammation have also been demonstrated in various models, including acute lung injury, colitis, and sepsis.
特性
IUPAC Name |
[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-17(16-3-1-12-24-16)22-11-6-15(13-22)14-4-9-21(10-5-14)18-19-7-2-8-20-18/h1-3,7-8,12,14-15H,4-6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLUTPJTGJFSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C(=O)C3=CC=CS3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(2-Thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6046266.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6046269.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide](/img/structure/B6046271.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6046275.png)
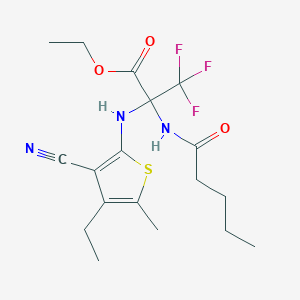
![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)
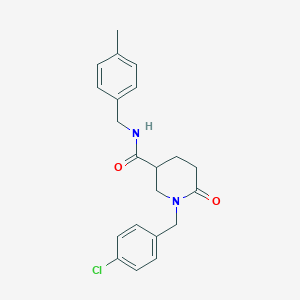
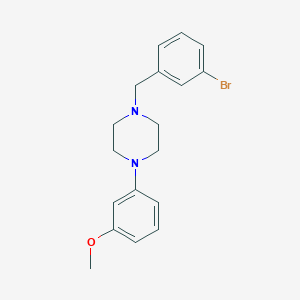
![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)
